Indocyanine green, also known as Cardio-Green, is a tricarbocyanine dye used extensively in medical diagnostics and research. [] It belongs to the class of heptamethine dyes characterized by their near-infrared (NIR) fluorescence properties. [] This unique property makes it particularly useful for in vivo imaging and other applications where deep tissue penetration of light is necessary.
Indocyanine green is chemically classified as a near-infrared fluorescent dye. Its full chemical name is sodium 4-[2-[(lZ?,3Z?,5Z?,7Z)-7-[1,1-dimethyl-3-(4-sulf onatobutyl)benzo [e] indol-2-ylidene] hepta-1,3,5-trienyl]-1,1-dimethylbenzo [e] indol-3-ium-3-yl]butane-1-sulfonate. The compound is derived from the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone and is typically available in a lyophilized form for medical use . It is the only Food and Drug Administration-approved near-infrared fluorophore for clinical use and is primarily utilized for various diagnostic purposes such as determining cardiac output, hepatic function, and performing ophthalmic angiography .
Indocyanine green can be synthesized through several methods. A notable synthesis method involves a one-step condensation reaction that yields high purity and yield (up to 92%) compared to previous methods . The general steps include:
The molecular structure of indocyanine green features a complex arrangement that includes multiple aromatic rings contributing to its fluorescent properties. Notably:
Indocyanine green participates in several chemical reactions relevant to its function as a fluorescent dye:
The mechanism of action of indocyanine green primarily revolves around its fluorescence properties:
Indocyanine green possesses several important physical and chemical properties:
Indocyanine green has diverse applications across various fields:
Indocyanine green (ICG) originated as a photographic dye developed by Kodak Laboratories during World War II. Its transition to biomedicine began when cardiologist Irwin J. Fox and colleagues at the Mayo Clinic investigated its properties for circulatory assessment. In 1956, ICG was first administered intravenously to humans for cardiac output measurement, leveraging its near-infrared (NIR) fluorescence and binding affinity to plasma proteins. By 1959, it received U.S. Food and Drug Administration (FDA) approval for hepatic function diagnostics, capitalizing on its exclusive hepatic clearance and biliary excretion. Early applications focused on:
Table 1: Key Early Milestones in ICG Development
Year | Event | Significance |
---|---|---|
1940s | Synthesis by Kodak (WWII photography) | Initial non-medical application |
1956 | First human IV administration (Mayo Clinic) | Proof of concept for circulatory studies |
1959 | FDA approval for diagnostics | Formal entry into clinical medicine |
1972 | First human ICG choroidal angiography | Foundation for ophthalmic imaging advancements |
The 1990s–2000s marked ICG’s evolution from a passive contrast agent to an active intraoperative and theranostic tool. Technological advances in NIR imaging systems (e.g., Hamamatsu Photonics’ PDE, Karl Storz’s Rubina® lens) enabled real-time fluorescence guidance. Critical transitions included:
Table 2: ICG’s Multimodal Research and Clinical Applications
Application Domain | Mechanism | Impact |
---|---|---|
Tumor visualization | EPR-driven accumulation in malignancies | Intraoperative detection of subclinical metastases |
Biliary tree imaging | ICG excretion into bile ducts | Real-time duct anatomy mapping |
Tissue perfusion analysis | Capillary dynamics and albumin binding | Reduced anastomotic failures in reconstructive surgery |
Lymphatic mapping | Subcutaneous/interstitial diffusion | Identification of leaks or metastatic nodes |
ICG’s regulatory journey reflects iterative expansions from initial hepatic diagnostics to complex intraoperative uses:
Table 3: Global Regulatory Status of Select ICG Applications
Region | Diagnostic Uses | Surgical Navigation | Pediatric Applications |
---|---|---|---|
USA | Approved (1959) | Off-label/device-supported | Limited formal approvals |
EU | Approved (1960s) | CE-marked for biliary imaging | Case-report driven |
Japan | Approved (1965) | Standardized in liver surgery | Emerging trials for congenital anomalies |
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: